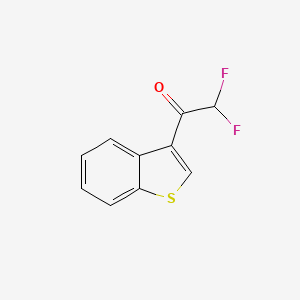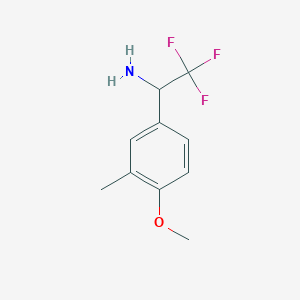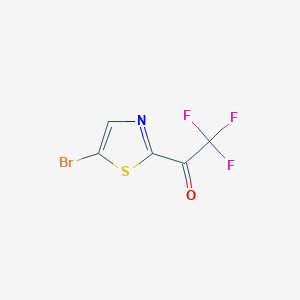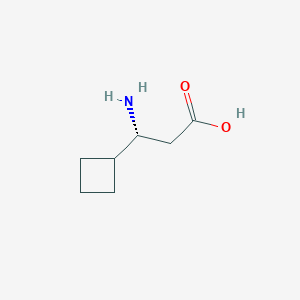![molecular formula C11H12N2O3 B13542055 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid: is a fascinating compound with a bicyclic structure. Its systematic name suggests that it contains a pyrimidine ring fused to a seven-membered oxabicycloheptane ring. Let’s explore its synthesis, properties, and applications.
Vorbereitungsmethoden
a. Synthesis: The parent compound, 7-oxabicyclo[2.2.1]heptane , can be obtained through various methods. One common approach involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. Additionally, catalytic hydrogenation of hydroquinone yields a mixture of trans- and cis-cyclohexane-1,4-diol, from which 7-oxabicyclo[2.2.1]heptane can be derived .
b. Reaction Conditions: The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond in these compounds. Other methods include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Analyse Chemischer Reaktionen
a. Types of Reactions: 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid may undergo various reactions, including oxidation, reduction, and substitution.
b. Common Reagents and Conditions:Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions.
c. Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield the corresponding dihydro derivative.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity or as a scaffold for drug design.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of specialized materials.
Wirkmechanismus
The exact mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related bicyclic compounds, the unique fusion of a pyrimidine ring with a seven-membered oxabicycloheptane ring sets this compound apart. Similar compounds include other 7-oxabicyclo[2.2.1]heptanes and derivatives.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-11(15)8-3-4-12-10(13-8)7-5-6-1-2-9(7)16-6/h3-4,6-7,9H,1-2,5H2,(H,14,15) |
InChI-Schlüssel |
ADBGVSCZOPUHBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)C3=NC=CC(=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


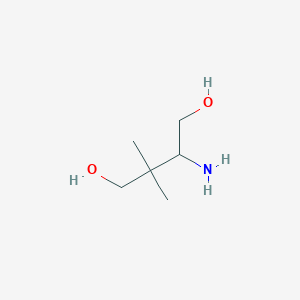

![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
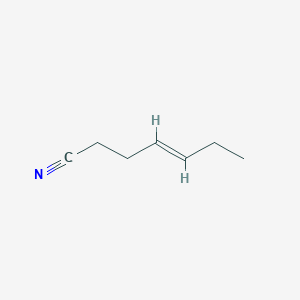
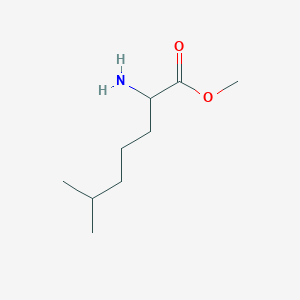
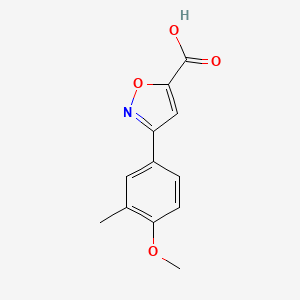
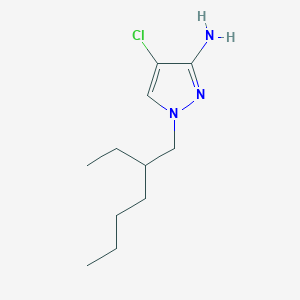
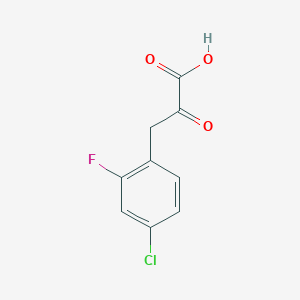
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
